4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol
Description
4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a phenol moiety
Properties
IUPAC Name |
4-[3-methyl-1-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c1-3-8-23-16-15(10(2)22-23)13(17(18,19)20)9-14(21-16)11-4-6-12(24)7-5-11/h4-7,9,24H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDLPCVHBCRJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenol group: This can be done through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield amines.
Scientific Research Applications
4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Research: The compound is used as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: This compound shares the trifluoromethyl and phenol groups but lacks the pyrazolo[3,4-b]pyridine core.
3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: This compound lacks the phenol group but shares the pyrazolo[3,4-b]pyridine core and trifluoromethyl group.
Uniqueness
4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the trifluoromethyl group and the phenol moiety in the pyrazolo[3,4-b]pyridine core makes it a versatile compound with diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
